Methyl 4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoate
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Overview
Description
MSAB , is a chemical compound with the following molecular formula:
C15H15NO4S
. It has a molecular weight of 305.35 g/mol and the CAS number 173436-66-3 . MSAB is a cell-permeable compound that plays a crucial role in Wnt/β-catenin signaling.Preparation Methods
Synthetic Routes:: The synthetic route for MSAB involves the reaction of 3-aminobenzoic acid methyl ester with 4-methylbenzenesulfonyl chloride. The reaction proceeds under appropriate conditions to yield MSAB.
Industrial Production:: While there isn’t extensive information on large-scale industrial production, laboratory-scale synthesis is well-documented. Researchers typically employ standard organic synthesis techniques to prepare MSAB.
Chemical Reactions Analysis
MSAB undergoes several types of reactions:
Substitution Reactions: MSAB can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group. Common reagents include amines or other nucleophiles.
Oxidation and Reduction Reactions: MSAB may undergo oxidation or reduction processes, although specific examples are not widely reported.
Major Products: The major products formed from MSAB reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry::
Wnt/β-Catenin Pathway Research: MSAB selectively inhibits Wnt signaling-dependent proliferation of cancer cells.
Drug Development: Researchers explore MSAB’s potential as an anti-cancer agent by modulating Wnt/β-catenin signaling.
Cancer Therapy: MSAB’s efficacy against Wnt-dependent cancer growth makes it a promising candidate for cancer treatment.
Cell Signaling Studies: MSAB helps elucidate the role of Wnt/β-catenin signaling in cellular processes.
Pharmaceuticals: MSAB’s unique mechanism of action may inspire drug development.
Biotechnology: Researchers investigate its applications in gene expression regulation.
Mechanism of Action
MSAB directly interacts with β-catenin within the C-terminal two-thirds of the Armadillo repeat region. This interaction leads to β-catenin ubiquitination and subsequent proteasomal degradation. By downregulating Wnt/β-catenin target genes, MSAB selectively inhibits cancer cell proliferation .
Comparison with Similar Compounds
MSAB’s uniqueness lies in its specific targeting of Wnt/β-catenin signaling. Similar compounds include other Wnt pathway modulators, but MSAB’s distinct mechanism sets it apart.
Properties
Molecular Formula |
C16H17NO4S |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
methyl 4-methyl-3-[(4-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C16H17NO4S/c1-11-4-8-14(9-5-11)22(19,20)17-15-10-13(16(18)21-3)7-6-12(15)2/h4-10,17H,1-3H3 |
InChI Key |
ZNIQGOSLXCIOQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)OC)C |
Origin of Product |
United States |
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